molecular formula C21H19ClN2O4 B12483645 2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one

2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B12483645
M. Wt: 398.8 g/mol
InChI Key: BHRAOYOJPUDSCY-UHFFFAOYSA-N
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Description

2-[(2-CHLOROPHENYL)METHOXY]-9,10-DIMETHOXY-6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C21H19ClN2O4/c1-26-18-9-13-7-8-24-17(15(13)10-19(18)27-2)11-20(23-21(24)25)28-12-14-5-3-4-6-16(14)22/h3-6,9-11H,7-8,12H2,1-2H3

InChI Key

BHRAOYOJPUDSCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)OCC4=CC=CC=C4Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLOROPHENYL)METHOXY]-9,10-DIMETHOXY-6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the use of p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents. The reaction sequence includes a BF3·OEt2-catalyzed Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CHLOROPHENYL)METHOXY]-9,10-DIMETHOXY-6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinoline compounds.

Scientific Research Applications

2-[(2-CHLOROPHENYL)METHOXY]-9,10-DIMETHOXY-6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENYL)METHOXY]-9,10-DIMETHOXY-6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-CHLOROPHENYL)METHOXY]-9,10-DIMETHOXY-6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is unique due to its specific substitution pattern and the presence of both methoxy and chlorophenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

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